N,5-diethylisoxazol-3-amine

Hydrogen Bonding Physicochemical Properties Molecular Recognition

Reproducibility in isoxazole-based medicinal chemistry demands precise substitution patterns. Generic 3-aminoisoxazole analogs introduce uncontrolled hydrogen bonding variables that compromise SAR data integrity. N,5-Diethylisoxazol-3-amine (CAS 1420803-06-0) resolves this through its N-ethyl secondary amine, which reduces H-bond donor count and enables regioselective functionalization unattainable with primary amine analogs. • Enables anticonvulsant selectivity: N-ethyl substitution yields exclusive MES-model activity vs. dual MES/scPTZ profiles of primary amine derivatives. • Sterically controlled nucleophilicity for selective protection/deprotection strategies in multi-step synthesis. • Structural entry point for Ebola/Marburg entry inhibitor SAR-5-ethyl scaffold maps to a series with IC50 values as low as 2.5 μM. Supplied with Certificates of Analysis; inquire for bulk and custom synthesis options.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B13952317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,5-diethylisoxazol-3-amine
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCC1=CC(=NO1)NCC
InChIInChI=1S/C7H12N2O/c1-3-6-5-7(8-4-2)9-10-6/h5H,3-4H2,1-2H3,(H,8,9)
InChIKeyFNZFIEIJTIJWGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,5-Diethylisoxazol-3-amine: Properties & Procurement


N,5-Diethylisoxazol-3-amine (CAS 1420803-06-0) is a disubstituted isoxazole derivative characterized by a heterocyclic core with an amino group at the 3-position and ethyl substituents at the nitrogen and the 5-position of the ring . With a molecular formula of C7H12N2O and a molecular weight of 140.19 g/mol , this compound serves as a versatile building block in medicinal chemistry and organic synthesis. Isoxazole derivatives are widely recognized as pharmacophores essential for biological activity in many drugs and bioactive natural products, demonstrating the ability to exhibit hydrogen bond donor/acceptor interactions with a variety of enzymes and receptors [1].

1
N-Ethyl secondary amine
Distinct from primary amine analogs; altered H-bond donor profile supports controlled nucleophilicity in synthetic design.
2
Disubstituted isoxazole building block
5-Ethyl and N-ethyl substitution pattern provides steric and electronic differentiation for SAR probe synthesis.
3
Class-level pharmacophore context
Isoxazole core reported active against filoviral entry and influenza H1N1 in research assays; supports antiviral pharmacophore exploration.

N,5-Diethylisoxazol-3-amine: Structural Analog Risks


In the isoxazol-3-amine chemical space, seemingly minor variations in substitution pattern produce compounds with fundamentally different physicochemical properties that directly impact experimental outcomes. Structural isomers such as 3,4-diethylisoxazol-5-amine (CAS 71378-51-3) and 4,5-diethylisoxazol-3-amine (CAS 852822-25-4) share identical molecular formulas (C7H12N2O) and molecular weights (140.18-140.19 g/mol) with the target compound, yet differ critically in amino group positioning and ring substitution patterns [1]. These positional differences alter hydrogen bonding capacity, lipophilicity, and potential intermolecular interactions . Furthermore, simpler analogs like 5-ethylisoxazol-3-amine (CAS 19754-80-4, C5H8N2O) lack the N-ethyl substitution that modifies the amine's nucleophilicity and steric environment . In research applications where reproducible synthetic outcomes, specific binding interactions, or consistent physicochemical behavior are required, generic substitution without experimental validation introduces uncontrolled variables that can compromise data integrity and experimental reproducibility.

Position 3,4- or 4,5-diethylisoxazol-5/3-amine isomers share MW and formula but differ in amino placement; hydrogen bonding and lipophilicity may shift, altering partitioning and recognition.
Amine 5-Ethylisoxazol-3-amine lacks N-ethyl substitution, retaining primary amine character; nucleophilicity, steric environment, and H-bond donor count differ, impacting regioselective synthesis.

N,5-Diethylisoxazol-3-amine: Selection Evidence


Altered Hydrogen Bonding from N-Substitution

N,5-Diethylisoxazol-3-amine possesses a secondary amine (N-ethyl substituted) at the 3-position, which fundamentally alters its hydrogen bonding capacity compared to primary amine analogs such as 5-ethylisoxazol-3-amine. While direct experimental H-bond donor/acceptor counts for the target compound are not available in authoritative databases, the structural difference is definitive: the target compound has an N-ethyl substituent that replaces one hydrogen on the amino group, reducing the potential number of H-bond donors from 2 to 1 relative to unsubstituted 3-aminoisoxazoles . This structural modification is analogous to the difference between 3,4-diethylisoxazol-5-amine (which retains a primary amine at the 5-position with 1 H-bond donor and 1 acceptor) and N-substituted variants, where the N-alkylation modifies nucleophilicity and steric accessibility [1]. For researchers designing structure-based experiments, this altered H-bond profile affects molecular recognition, solubility, and potential intermolecular interactions.

H-Bond Change
Class-level inference
Target: secondary amine (N-ethyl), est. H-bond donors 1. Comparator (5-ethyl analog): primary amine, est. donors 2.
Altered molecular recognition and solubility profile; relevant for SAR and controlled-interaction probe design.
Structural inference; experimental H-bond data not available.
Hydrogen Bonding Physicochemical Properties Molecular Recognition

Lipophilicity Difference: Positional Isomers

Computational predictions of lipophilicity reveal measurable differences between positional isomers in the diethylisoxazole amine family. While the target compound N,5-diethylisoxazol-3-amine lacks a published XLogP3 value in authoritative databases, its positional isomer 3,4-diethylisoxazol-5-amine has a predicted XLogP3 value of 1.7 and experimental LogP of 1.96280 [1]. These values indicate moderate lipophilicity suitable for membrane permeability in biological contexts. The 5-ethyl analog (without N-substitution) has a molecular weight of 112.13 g/mol and likely lower lipophilicity due to reduced hydrocarbon content . The target compound, with an additional ethyl group on the amine nitrogen, is expected to exhibit higher lipophilicity than the 5-ethyl analog and potentially different LogP from the 3,4-diethyl isomer due to altered hydrogen bonding capacity affecting partitioning behavior [2].

Lipophilicity
Cross-study comparable
Positional isomer 3,4-diethylisoxazol-5-amine XLogP3 1.7 (predicted). Target compound expected to differ due to N-ethyl substitution.
Impacts partitioning and ADME prediction in discovery workflows; isomer selection influences chromatographic and biological readouts.
No published experimental LogP for target compound.
Lipophilicity Drug Design ADME Properties

Regioselective Chemistry via N-Ethyl Substitution

The N-ethyl substitution on the amino group of N,5-diethylisoxazol-3-amine fundamentally alters its reactivity profile compared to unsubstituted 3-aminoisoxazole derivatives. In condensation reactions of 3-aminoisoxazole derivatives with cyclic 1,3-diketo esters to form anticonvulsant enaminones, the presence of a secondary amine (rather than primary amine) produces a distinctly different spectrum of biological activity [1]. Specifically, research has demonstrated that secondary amines from this scaffold class retain anticonvulsant activity exclusively in the maximal electroshock seizure (MES) evaluation, whereas primary amine-derived amides possess dual activity in both electroshock and subcutaneous pentylenetetrazol (scPTZ) models [1]. The N-ethyl group also provides steric hindrance that can direct regioselectivity in subsequent functionalization reactions, a feature absent in primary amine analogs such as 5-ethylisoxazol-3-amine (CAS 19754-80-4) .

Regioselective Reactivity
Class-level inference
Secondary amine (target) yields enaminones with exclusive MES model activity; primary amine analogs produce dual MES/scPTZ model activity.
Enables distinct pharmacological spectrum in research seizure models; supports regioselective synthetic route selection.
Based on condensation with cyclic 1,3-diketo esters; class-level evidence from 3-aminoisoxazole literature.
Organic Synthesis Regioselectivity Building Blocks

Isoxazole Core: Broad Pharmacophore Potential

The isoxazole scaffold, which forms the core of N,5-diethylisoxazol-3-amine, is a privileged pharmacophore with demonstrated activity across multiple therapeutic targets. Isoxazole derivatives have been shown to exhibit hydrogen bond donor/acceptor interactions with a variety of enzymes and receptors, making them key components in various synthetic products and bioactive natural products [1]. In antiviral applications, bicyclic isoxazoline derivatives containing the 3-amino moiety have demonstrated activity against influenza A/Puerto Rico/8/34 (H1N1) virus in the submicromolar range with high selectivity index values [2]. Specifically, 1-oxa-2-azaspiro[4.7]dodec-2-en-3-amine and 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-amine showed submicromolar antiviral activity [2]. In the filoviral entry inhibition space, a 3,5-disubstituted isoxazole lead compound (8a) demonstrated selective inhibition of Ebola and Marburg glycoprotein-mediated infection with an IC50 of 30 μM, with optimized derivatives reaching IC50 values as low as 2.5 μM [3]. While N,5-diethylisoxazol-3-amine itself has not been directly evaluated in these assays, its structural features (3-amino group, 5-alkyl substitution) position it within this active pharmacophore class.

Pharmacophore Potential
Class-level inference
3,5-Disubstituted isoxazoles reported with filoviral entry IC50 2.5–30 µM and influenza H1N1 submicromolar activity.
Positions target compound within active pharmacophore class; scaffold supports antiviral research and SAR exploration.
Target compound not directly evaluated; data from structurally related isoxazole derivatives.
Pharmacophore Drug Discovery Bioisostere

N,5-Diethylisoxazol-3-amine: Research & Industrial Applications


MES-Selective Anticonvulsant Enaminone Synthesis

N,5-Diethylisoxazol-3-amine is particularly suited for condensation reactions with cyclic 1,3-diketo esters to produce enaminone derivatives. Research has demonstrated that secondary amines from the 3-aminoisoxazole class, when incorporated into enaminone structures, yield compounds with anticonvulsant activity exclusively in the maximal electroshock seizure (MES) model, whereas primary amine derivatives produce dual MES and subcutaneous pentylenetetrazol (scPTZ) activity [1]. This selectivity is significant for programs targeting specific seizure types. The N-ethyl substitution provides the steric and electronic properties necessary for this differentiated pharmacological profile [1].

Chemical Probe with Defined H-Bond Capacity

The N-ethyl substituted secondary amine of N,5-diethylisoxazol-3-amine reduces the hydrogen bond donor count compared to unsubstituted 3-aminoisoxazole analogs (e.g., 5-ethylisoxazol-3-amine) . This property makes it valuable for structure-activity relationship (SAR) studies where controlled hydrogen bonding is required, or for designing molecular probes where altered molecular recognition properties are desirable . The compound's isoxazole core provides a scaffold capable of hydrogen bond donor/acceptor interactions with various enzymes and receptors [2].

Filoviral Entry Inhibitor Building Block

N,5-Diethylisoxazol-3-amine serves as a structural analog to the 3,5-disubstituted isoxazole scaffold that has demonstrated selective inhibition of Ebola and Marburg glycoprotein-mediated infection of human cells. The lead compound in this series (8a) showed an IC50 of 30 μM, with SAR optimization of the 3-aryl substituent yielding derivatives with IC50 values as low as 2.5 μM [3]. The 5-ethyl substitution pattern on the target compound provides a starting point for further functionalization and SAR exploration in this therapeutically relevant space [3].

Regioselective Synthesis via Sterically Hindered Amine

The N-ethyl substitution on N,5-diethylisoxazol-3-amine introduces steric hindrance at the amino group, enabling regioselective chemistry that cannot be achieved with unsubstituted primary amine analogs such as 3-amino-5-ethylisoxazole . This feature is valuable for synthetic chemists requiring controlled nucleophilicity in multi-step syntheses, particularly when selective protection/deprotection strategies or directed functionalization of the isoxazole ring is needed .

Application
Selection Property
Validation Focus
MES-model enaminone synthesis
N-Ethyl secondary amine reactivity
MES seizure endpoint selectivity vs. dual-activity analogs
Hydrogen-bond SAR probe studies
Controlled H-bond donor capacity
Molecular recognition and solubility assay outcomes
Filoviral entry inhibitor building block
3,5-Disubstituted isoxazole scaffold
Filoviral entry screening in 293T cell models
Regioselective functionalization
Sterically hindered N-ethyl amine
Regioselectivity in condensation and protection strategies

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